Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.: 835876-04-5
VCID: VC18909995
InChI: InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3
SMILES:
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-

CAS No.: 835876-04-5

VCID: VC18909995

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- - 835876-04-5

Description

Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-, also known as 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a pyridine ring substituted with a methoxy group at the 6-position and an aniline moiety with a trifluoromethyl group at the 5-position. The presence of both methoxy and trifluoromethyl groups enhances its electron-donating properties and chemical reactivity, making it a valuable candidate for drug development and other scientific applications.

Chemical Details

  • Molecular Formula: C13H11F3N2O

  • Molecular Weight: 268.23 g/mol

  • CAS Number: 835876-04-5

  • IUPAC Name: 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)aniline

Synthesis Methods

The synthesis of Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)- typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and 5-(trifluoromethyl)aniline.

  • Coupling Reaction: A palladium-catalyzed coupling reaction is employed to link the pyridine and aniline moieties. This reaction often involves the use of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).

  • Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Medicinal Chemistry

This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The methoxy and trifluoromethyl groups enhance its binding affinity to specific molecular targets, potentially modulating various biochemical pathways.

Materials Science

It is also explored for its use in the development of novel materials with specific electronic or optical properties.

Biological Studies

The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Analytical Techniques

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize the structure and purity of this compound.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)anilinePyridine ring with methoxy at 6-position and aniline with trifluoromethyl at 5-positionPotential drug candidate due to enhanced binding affinity
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)benzeneSimilar structure but lacks the aniline moietyLess biological activity due to absence of aniline group
2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)pyridineSimilar structure but with a pyridine ring instead of an aniline moietyDifferent biological activity profile due to pyridine substitution
CAS No. 835876-04-5
Product Name Benzenamine, 2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-
Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
IUPAC Name 2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C13H11F3N2O/c1-19-12-5-2-8(7-18-12)10-4-3-9(6-11(10)17)13(14,15)16/h2-7H,17H2,1H3
Standard InChIKey NJUFYKWXFDHTMY-UHFFFAOYSA-N
Canonical SMILES COC1=NC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)N
PubChem Compound 11482551
Last Modified Aug 11 2024

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268.2340 g/mol